molecular formula C7H8N2 B171866 N-(Pyridin-3-ylmethylene)methanamine CAS No. 16273-54-4

N-(Pyridin-3-ylmethylene)methanamine

Cat. No.: B171866
CAS No.: 16273-54-4
M. Wt: 120.15 g/mol
InChI Key: UELJJGNOTOPDOB-UHFFFAOYSA-N
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Description

N-(Pyridin-3-ylmethylene)methanamine is an organic compound that belongs to the class of Schiff bases Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds

Future Directions

The future directions for “N-(Pyridin-3-ylmethylene)methanamine” could involve its use in the synthesis of new organophosphorus-substituted fulvenes with indenyl moieties . Additionally, its potential in forming complexes with Mn (II), Co (II), and Ni (II) suggests possible applications in the field of materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(Pyridin-3-ylmethylene)methanamine can be synthesized through the condensation reaction between pyridine-3-carboxaldehyde and methylamine. The reaction is typically carried out in an ethanol solution at room temperature, resulting in the formation of the Schiff base.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(Pyridin-3-ylmethylene)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the Schiff base back to the primary amine and aldehyde.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the imine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of pyridine-3-carboxaldehyde or pyridine-3-carboxylic acid.

    Reduction: Regeneration of pyridine-3-carboxaldehyde and methylamine.

    Substitution: Formation of various substituted imines depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-(Pyridin-3-ylmethylene)methanamine involves its ability to form complexes with metal ions, which can then interact with various molecular targets. The Schiff base structure allows it to act as a bidentate ligand, coordinating with metal centers through the nitrogen atoms of the pyridine and imine groups. This coordination can influence the electronic properties of the metal center, leading to various catalytic and biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Pyridin-3-ylmethylene)methanamine is unique due to its specific positioning of the imine group at the 3-position of the pyridine ring, which can result in distinct electronic and steric properties compared to its 2- and 4-position analogs. This unique positioning can influence its reactivity and the types of metal complexes it forms, making it valuable for specific applications in coordination chemistry and materials science.

Properties

IUPAC Name

N-methyl-1-pyridin-3-ylmethanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2/c1-8-5-7-3-2-4-9-6-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UELJJGNOTOPDOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=CC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70438098
Record name (E)-N-Methyl-1-(pyridin-3-yl)methanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70438098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16273-54-4
Record name (E)-N-Methyl-1-(pyridin-3-yl)methanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70438098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(Pyridin-3-ylmethylene)methanamine

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